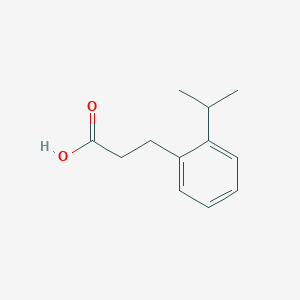

3-(2-propan-2-ylphenyl)propanoic acid

Description

3-(2-Propan-2-ylphenyl)propanoic acid is a propanoic acid derivative featuring an isopropyl substituent at the 2-position of the phenyl ring. These analogues are frequently explored for antimicrobial, anticancer, and flavoring applications .

Properties

IUPAC Name |

3-(2-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)11-6-4-3-5-10(11)7-8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKITVVRJHONDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-propan-2-ylphenyl)propanoic acid typically involves the Friedel-Crafts alkylation of benzene derivatives followed by carboxylation. One common method includes the reaction of isopropylbenzene with propionic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-propan-2-ylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-propan-2-ylphenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-propan-2-ylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : Chlorine at the 3,5-positions (vs. hydroxyl at 4-position) enhances antimicrobial selectivity .

Hybrid Structures Improve Bioactivity: Quinoline-fused derivatives (e.g., ) combine planar aromaticity with propanoic acid’s flexibility, enabling dual mechanisms of action .

Thioesters vs. Carboxylic Acids: While thioesters excel in flavoring, free carboxylic acids (e.g., 3-phenylpropanoic acid) are more stable and pharmacologically versatile .

Biological Activity

3-(2-Propan-2-ylphenyl)propanoic acid, also known as a derivative of propanoic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits anti-inflammatory and antimicrobial properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process by producing prostaglandins.

Key Biological Activities

- Anti-inflammatory : Inhibits COX enzymes, reducing pro-inflammatory mediators.

- Antimicrobial : Demonstrated activity against various bacterial strains.

The compound's biological effects are attributed to its interaction with specific molecular targets. Notably, it may inhibit enzymes involved in inflammation and microbial resistance pathways. The inhibition of COX enzymes leads to a decrease in inflammatory mediators, which can alleviate symptoms associated with inflammatory diseases.

Case Studies and Experimental Evidence

-

Anti-inflammatory Studies :

- A study demonstrated that this compound significantly reduced inflammation in animal models by lowering COX activity and subsequently decreasing levels of prostaglandins.

- The compound was tested in vitro on human cell lines, showing a reduction in inflammatory cytokine production.

-

Antimicrobial Activity :

- The compound was assessed against several bacterial strains, including E. coli and S. aureus, showing promising antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Comparative studies highlighted its effectiveness relative to other antimicrobial agents, indicating potential for therapeutic applications in treating infections.

Data Table: Biological Activity Summary

| Activity Type | Mechanism | Tested Organisms/Models | Results |

|---|---|---|---|

| Anti-inflammatory | COX inhibition | Animal models | Significant reduction in inflammation |

| Antimicrobial | Disruption of bacterial cell wall | E. coli, S. aureus | MICs comparable to antibiotics |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-3-phenylpropanoic acid | Lacks isopropyl substitution | Basic anti-inflammatory effects |

| 3-(4-Methoxyphenyl)propanoic acid | Contains methoxy group | Moderate anti-inflammatory effects |

| 3-(3-Isopropylphenyl)propanoic acid | Similar structure but different properties | Enhanced antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.